molecular formula C10H9NO3S B14551870 4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 62175-37-5

4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B14551870
CAS No.: 62175-37-5
M. Wt: 223.25 g/mol
InChI Key: OSCKCZLHKSBBMW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds

Preparation Methods

The synthesis of 4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of a thiourea derivative with a haloketone under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-Hydroxy-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62175-37-5

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

4-hydroxy-2-phenyl-5H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c12-9(13)10(14)6-15-8(11-10)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,12,13)

InChI Key

OSCKCZLHKSBBMW-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)(C(=O)O)O

Origin of Product

United States

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